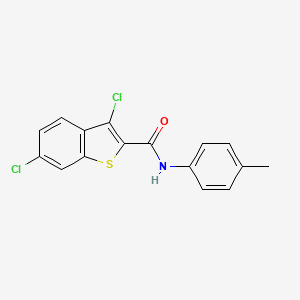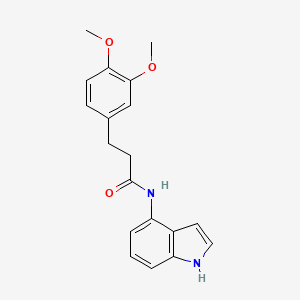![molecular formula C20H18N6O2 B11126153 (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11126153.png)
(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Reagents: Tetrazole derivative and a suitable coupling agent (e.g., EDCI, DCC).
- Reaction conditions: Room temperature or mild heating.
- Product: (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridoindole core, potentially converting double bonds to single bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyridoindole derivatives.
Substitution: Formation of various substituted derivatives with different functional groups.
准备方法
合成路线和反应条件: (8-甲氧基-1,3,4,5-四氢-2H-吡啶并[4,3-b]吲哚-2-基)[4-(1H-四唑-1-基)苯基]甲酮的合成通常涉及多步有机反应。
-
步骤 1:吡啶并吲哚核心的合成
- 原料:吲哚衍生物和合适的醛。
- 反应条件:酸性或碱性催化,回流条件。
- 产物:吡啶并吲哚中间体。
-
步骤 2:甲氧基的引入
- 试剂:甲醇和合适的碱(例如,甲醇钠)。
- 反应条件:在甲醇中回流。
- 产物:甲氧基取代的吡啶并吲哚。
-
步骤 3:四唑取代苯基的引入
- 试剂:四唑衍生物和合适的偶联剂(例如,EDCI,DCC)。
- 反应条件:室温或轻微加热。
- 产物:(8-甲氧基-1,3,4,5-四氢-2H-吡啶并[4,3-b]吲哚-2-基)[4-(1H-四唑-1-基)苯基]甲酮。
工业生产方法: 该化合物的工业生产可能涉及优化上述合成路线,以确保高收率和纯度。这包括使用连续流动反应器、自动化合成平台和先进的纯化技术,如色谱和结晶。
反应类型:
氧化: 该化合物可以发生氧化反应,特别是在甲氧基处,导致形成相应的醛或羧酸。
还原: 还原反应可以靶向吡啶并吲哚核心,可能将双键转化为单键。
常用试剂和条件:
氧化: 在酸性条件下使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
还原: 使用氢化铝锂 (LiAlH4) 或氢气 (H2) 与钯催化剂等试剂。
取代: 在碱的存在下使用卤代烷或酰氯等试剂。
主要产物:
氧化: 形成醛或羧酸。
还原: 形成还原的吡啶并吲哚衍生物。
取代: 形成具有不同官能团的各种取代衍生物。
科学研究应用
(8-甲氧基-1,3,4,5-四氢-2H-吡啶并[4,3-b]吲哚-2-基)[4-(1H-四唑-1-基)苯基]甲酮在科学研究中具有多种应用:
化学: 用作合成更复杂分子和配位化学中配体的构建块。
生物学: 研究其潜在的生物活性,包括抗菌、抗病毒和抗癌活性。
医学: 研究其作为治疗各种疾病(包括神经系统疾病和癌症)的治疗剂的潜力。
工业: 用于开发新材料,例如聚合物和先进复合材料。
5. 作用机理
(8-甲氧基-1,3,4,5-四氢-2H-吡啶并[4,3-b]吲哚-2-基)[4-(1H-四唑-1-基)苯基]甲酮的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可能与酶或受体结合,调节它们的活性并导致各种生物学效应。例如,它可能抑制参与癌细胞增殖的某些酶,或与大脑中的神经递质受体相互作用,影响神经功能。
类似化合物:
(8-甲氧基-1,3,4,5-四氢-2H-吡啶并[4,3-b]吲哚-2-基)苯基甲酮: 缺乏四唑基团,这可能导致不同的生物活性。
(8-甲氧基-1,3,4,5-四氢-2H-吡啶并[4,3-b]吲哚-2-基)[4-(1H-咪唑-1-基)苯基]甲酮: 含有咪唑基团而不是四唑基团,导致化学反应性和生物学效应的变化。
独特性: (8-甲氧基-1,3,4,5-四氢-2H-吡啶并[4,3-b]吲哚-2-基)[4-(1H-四唑-1-基)苯基]甲酮中甲氧基和四唑取代苯基的存在,使其具有独特的化学性质和潜在的生物活性。这些结构特征可以增强其与特定分子靶点的结合亲和力,并改善其药代动力学性质。
作用机制
The mechanism of action of (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions.
相似化合物的比较
(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)phenylmethanone: Lacks the tetrazole group, which may result in different biological activities.
(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-imidazol-1-yl)phenyl]methanone: Contains an imidazole group instead of a tetrazole group, leading to variations in chemical reactivity and biological effects.
Uniqueness: The presence of both the methoxy group and the tetrazole-substituted phenyl group in (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone contributes to its unique chemical properties and potential biological activities. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
属性
分子式 |
C20H18N6O2 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-[4-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C20H18N6O2/c1-28-15-6-7-18-16(10-15)17-11-25(9-8-19(17)22-18)20(27)13-2-4-14(5-3-13)26-12-21-23-24-26/h2-7,10,12,22H,8-9,11H2,1H3 |
InChI 键 |
PGZMCBORELNDHA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=CC=C(C=C4)N5C=NN=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126086.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11126090.png)
![(5Z)-2-(4-bromophenyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11126091.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126100.png)
![N-(2-Hydroxyethyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B11126104.png)

![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11126120.png)
![2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-2-methylphenoxy]-N-(2-hydroxyethyl)acetamide](/img/structure/B11126127.png)
![2'-benzyl-N-(3-ethoxypropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11126136.png)
![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)acetamide](/img/structure/B11126137.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B11126157.png)

![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide](/img/structure/B11126175.png)
